Lipophilicity Contrast: Reduced logP vs. 2‑Phenyl Analog Enables Superior Aqueous Solubility for In‑Vitro Assays
The target compound exhibits an XLogP3 of 1.0 [1], whereas the closest 2‑aryl analog, 2‑phenyl‑2,3‑dihydroquinazolin‑4(1H)‑one, displays a logP of 2.257 . This 1.26‑log unit reduction indicates substantially lower lipophilicity, translating to improved aqueous solubility—a critical parameter for in‑vitro assay uniformity and reproducibility.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one logP = 2.257 |
| Quantified Difference | ΔlogP ≈ −1.26 units (lower lipophilicity) |
| Conditions | Computed partition coefficient (XLogP3 / logP) derived from molecular structure; standard conditions. |
Why This Matters
Lower lipophilicity directly correlates with reduced non‑specific binding and improved solubility in aqueous assay media, enhancing the reliability of dose–response measurements in biochemical and cell‑based screens.
- [1] PubChem. (2025). 4(1H)-Quinazolinone, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-3-hydroxy- (CID 4103501). XLogP3. National Center for Biotechnology Information. View Source
